molecular formula C25H22O8S B2718430 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate CAS No. 869341-63-9

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate

Cat. No.: B2718430
CAS No.: 869341-63-9
M. Wt: 482.5
InChI Key: MAVNFUIXQDOOKY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by sulfonation with 4-methoxybenzenesulfonyl chloride under acidic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid derivatives, while reduction of the oxo group can produce 4-methyl-2-hydroxychromen derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate
  • 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate is unique due to the presence of the 4-methoxybenzenesulfonate group, which can impart distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O8S/c1-15-20-14-18(33-34(27,28)19-9-6-17(29-2)7-10-19)8-12-21(20)32-25(26)24(15)16-5-11-22(30-3)23(13-16)31-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVNFUIXQDOOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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